molecular formula C11H9F3O4 B1443104 Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate CAS No. 868286-79-7

Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate

Cat. No.: B1443104
CAS No.: 868286-79-7
M. Wt: 262.18 g/mol
InChI Key: JIIRKRJNBBUTBR-UHFFFAOYSA-N
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Description

Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate is an organic compound characterized by the presence of two ester groups and a trifluoromethyl group attached to a benzene ring

Properties

IUPAC Name

dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c1-17-9(15)6-3-7(10(16)18-2)5-8(4-6)11(12,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIRKRJNBBUTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate typically involves the esterification of 5-(trifluoromethyl)isophthalic acid. One common method includes the reaction of 5-(trifluoromethyl)isophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-(trifluoromethyl)isophthalic acid.

    Reduction: Dimethyl 5-(trifluoromethyl)benzene-1,3-dimethanol.

Scientific Research Applications

Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers to impart unique properties such as increased thermal stability and hydrophobicity.

    Pharmaceuticals: Potential intermediate in the synthesis of drug candidates with trifluoromethyl groups, which are known to enhance metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate in chemical reactions involves the activation of the ester and trifluoromethyl groups. The ester groups can participate in nucleophilic acyl substitution reactions, while the trifluoromethyl group can influence the electronic properties of the benzene ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl benzene-1,3-dicarboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    Dimethyl 5-methylbenzene-1,3-dicarboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to less pronounced electronic effects.

Uniqueness

Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of molecules that require specific electronic characteristics.

Biological Activity

Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate (CAS No. 868286-79-7) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its electronic properties and reactivity. The molecular formula is C11H10F3O4C_{11}H_{10}F_3O_4, with a molecular weight of approximately 292.19 g/mol. Its structure includes two ester functional groups attached to a benzene ring that also features a trifluoromethyl substituent.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Ester Hydrolysis : The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with various biological molecules, influencing their function .
  • Nucleophilic Substitution : The trifluoromethyl group can serve as a site for nucleophilic attack, leading to substitution reactions that may alter the compound's biological interactions .
  • π-π Interactions : The aromatic ring allows for π-π interactions with proteins and other macromolecules, potentially affecting their activity .

Biological Activity Studies

Research has indicated that compounds containing trifluoromethyl groups often exhibit unique biological activities due to their electronic properties. Here are some notable findings related to this compound:

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Compounds with structural similarities showed IC50 values in the range of 10–33 nM against MCF-7 cells, indicating strong inhibitory effects on cell proliferation .
  • Mechanism of Action : These compounds were found to inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting potential as antitumor agents .

Enzyme Inhibition

The presence of the trifluoromethyl group may enhance the compound's ability to inhibit specific enzymes involved in drug metabolism:

  • Cytochrome P450 Enzymes : Similar compounds have shown inhibitory activity against CYP2C19 and CYP2D6 enzymes, which are crucial in the metabolism of many pharmaceuticals. This interaction can affect the pharmacokinetics of co-administered drugs .

Case Studies and Research Findings

A variety of studies have explored the biological implications of trifluoromethyl-containing compounds. Below is a summary table highlighting key studies related to this compound and its analogs:

Study ReferenceFocusKey Findings
Antiproliferative ActivitySignificant inhibition of MCF-7 breast cancer cells with IC50 values between 10–33 nM.
Enzyme InteractionPotential inhibition of CYP2C19 and CYP2D6 enzymes affecting drug metabolism.
Mechanism ExplorationHydrolysis and nucleophilic substitution reactions contributing to biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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